molecular formula C23H28N2O3 B1252389 (R)-Bopindolol CAS No. 62697-43-2

(R)-Bopindolol

Katalognummer B1252389
CAS-Nummer: 62697-43-2
Molekulargewicht: 380.5 g/mol
InChI-Schlüssel: UUOJIACWOAYWEZ-GOSISDBHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-bopindolol is a 1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl benzoate that has R-configuration. It is an enantiomer of a (S)-bopindolol.

Wissenschaftliche Forschungsanwendungen

Beta-Blocking Effects and Blood Pressure Management

(R)-Bopindolol is primarily recognized for its beta-blocking properties, which are instrumental in managing hypertension. It operates as a non-selective antagonist of beta 1- and beta 2-adrenoceptors, demonstrating efficacy in reducing blood pressure (BP) in patients. Studies have highlighted its capability to lower both systolic and diastolic blood pressure, making it a valuable agent in hypertension treatment (Weidmann & Bousquet, 1986), (Harron, Goa, & Langtry, 1991).

Pharmacokinetics and Dynamics

Bopindolol's pharmacokinetics and dynamics have been extensively studied. It exhibits a long duration of action despite a short half-life, which has been a subject of interest in clinical pharmacology. Research indicates that bopindolol's concentration in plasma can be effectively linked to its beta-adrenoceptor blocking effects (Platzer, Galeazzi, Niederberger, & Rosenthaler, 1984).

Impact on Renal Function

Investigations into bopindolol's effect on renal function have shown that it does not reduce renal function during short- or medium-term treatment in normal volunteers or hypertensive patients. This aspect is particularly important as it differentiates bopindolol from other antihypertensive drugs, including several beta-blockers (Fabre et al., 1986).

Effect on Plasma Lipid Fractions

Studies have also examined bopindolol's influence on plasma lipid fractions in hypertensive patients. Bopindolol was found not to change the plasma concentrations of total cholesterol, LDL cholesterol, and HDL cholesterol significantly, indicating its neutral impact on lipid profiles, which could be considered an advantage in cardiovascular risk management (van Brummelen et al., 1984), (van Brummelen et al., 1986).

Cardiovascular and Hemodynamic Effects

The drug's acute and long-term hemodynamic effects have been a subject of research, particularly in hypertensive subjects. Bopindolol was shown to cause a decrease in cardiac output and heart rate, alongside a reduction in mean arterial pressure and systemic vascular resistance. These effects demonstrate its potential utility in managing hypertension and related cardiovascular conditions (Meiracker et al., 1987).

Molecular Structure and Beta-Blocking Potency

On a molecular level, research has explored the relationship between bopindolol's chemical structure and its beta-blocking potency. The findings suggest that the drug's different beta-blocking potencies might be attributed to its distinct chemical structure, providing insights into its mechanism of action at the molecular level (Nagatomo et al., 1998).

Eigenschaften

CAS-Nummer

62697-43-2

Produktname

(R)-Bopindolol

Molekularformel

C23H28N2O3

Molekulargewicht

380.5 g/mol

IUPAC-Name

[(2R)-1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl] benzoate

InChI

InChI=1S/C23H28N2O3/c1-16-13-19-20(25-16)11-8-12-21(19)27-15-18(14-24-23(2,3)4)28-22(26)17-9-6-5-7-10-17/h5-13,18,24-25H,14-15H2,1-4H3/t18-/m1/s1

InChI-Schlüssel

UUOJIACWOAYWEZ-GOSISDBHSA-N

Isomerische SMILES

CC1=CC2=C(N1)C=CC=C2OC[C@@H](CNC(C)(C)C)OC(=O)C3=CC=CC=C3

SMILES

CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)OC(=O)C3=CC=CC=C3

Kanonische SMILES

CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)OC(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Bopindolol
Reactant of Route 2
Reactant of Route 2
(R)-Bopindolol
Reactant of Route 3
Reactant of Route 3
(R)-Bopindolol
Reactant of Route 4
Reactant of Route 4
(R)-Bopindolol
Reactant of Route 5
Reactant of Route 5
(R)-Bopindolol
Reactant of Route 6
Reactant of Route 6
(R)-Bopindolol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.